

# Application Notes: Protocol for Menaquinone-7 (MK-7) Extraction from Fermented Foods

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## Compound of Interest

Compound Name: Menaquinone-7

Cat. No.: B085063

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## Introduction

**Menaquinone-7 (MK-7)** is a highly bioavailable form of Vitamin K2, a fat-soluble vitamin essential for human health. It plays a critical role in bone metabolism by carboxylating osteocalcin, which helps bind calcium to the bone matrix, and in cardiovascular health by activating Matrix Gla Protein (MGP) to prevent vascular calcification.[1][2] While Vitamin K1 is common in leafy green vegetables, MK-7 is primarily found in fermented foods, with the Japanese dish "natto," made from soybeans fermented with *Bacillus subtilis* var. natto, being the most prominent source.[3][4][5] Due to its low concentration in most diets, there is significant interest in the extraction, purification, and quantification of MK-7 from fermented sources for use in nutraceuticals and pharmaceuticals.

This document provides detailed protocols for the extraction and quantification of MK-7 from fermented food matrices, aimed at researchers, scientists, and professionals in the field of drug development.

## Quantitative Data Summary

The yield of **Menaquinone-7** is highly dependent on the fermentation substrate, the bacterial strain used, and the duration of fermentation. The following tables summarize quantitative data from various studies.

**Table 1: Menaquinone-7 (MK-7) Yield from Various Fermented Plant Materials** This table presents the MK-7 concentration obtained from different plant-based materials fermented with

Bacillus subtilis var. natto.

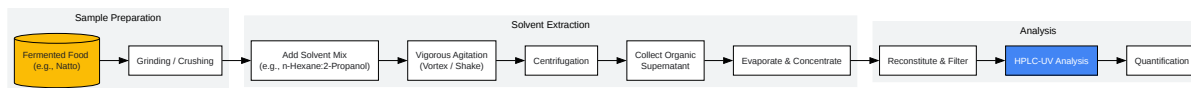
Fermented Substrate	Fermentation Time	Maximum MK-7 Yield ( $\mu$ g/100 g)	Reference
Mung Beans	5 days	891.94 $\pm$ 55.49	
Peas	5 days	673.22 $\pm$ 45.07	
Sunflower Seeds	2 days	1080.18 $\pm$ 55.11	
Field Beans	Not specified	289.44 $\pm$ 20.45	
Lentils	Not specified	246.75 $\pm$ 15.27	
Maize	6 days	154.17 $\pm$ 9.34	
Soybeans (Natto)	Not specified	902 $\mu$ g/100 g	
Soybeans (Optimized)	24 hours	39.03 $\mu$ g/g (3903.9 $\mu$ g/100g )	

Table 2: Parameters for HPLC Quantification of **Menaquinone-7** High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of MK-7. Key parameters from different validated methods are outlined below.

Parameter	Method 1	Method 2	Method 3
Column	C18 ACE column	Lichrospher-100, RP-C18 (5 µm)	Kinetex reverse-phase C8 (2.6 µm)
Mobile Phase	Gradient: A) Water/Methanol (1:1, pH 3.0 with H <sub>3</sub> PO <sub>4</sub> ), B) Acetonitrile	Isocratic: Methanol:Dichloromethane (9:1, v/v)	Isocratic: MeOH:EtOH:Water (80:19.5:0.5, v/v/v)
Flow Rate	1.2 mL/min	1.0 mL/min	1.0 mL/min
Detection (UV)	248 nm	Not specified	268 nm
Column Temp.	Not specified	40°C	35°C
Retention Time	~2.38 min	Not specified	~2.18 min
Linear Range	1.95 - 250 µg/mL	2.5 - 20 µg/mL	0.10 - 18.00 µg/mL
LOD / LOQ	0.718 / 2.176 µg/mL	0.49 / 1.499 µg/mL	0.03 / 0.10 µg/mL

## Experimental Workflows and Diagrams

The general workflow for extracting and analyzing MK-7 involves sample preparation, solvent extraction, optional purification, and quantification.



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Caption: General workflow for **Menaquinone-7** extraction and analysis.

## Detailed Experimental Protocols

## Protocol 1: Solvent Extraction of MK-7 from Solid Fermented Foods

This protocol is a generalized method based on common laboratory practices for extracting MK-7 from solid-state fermented products like natto or other fermented beans.

### Materials:

- Fermented food sample (e.g., natto, fermented mung beans)
- n-Hexane (HPLC grade)
- 2-Propanol (Isopropanol, HPLC grade)
- Mortar and pestle or food processor
- 50 mL centrifuge tubes
- Vortex mixer
- Centrifuge
- Rotary evaporator or nitrogen stream evaporator
- 0.45  $\mu\text{m}$  syringe filters

### Procedure:

- **Sample Homogenization:** Weigh an analytical portion of the fermented sample (e.g., 5.0 g) and grind it into a fine paste or powder using a mortar and pestle.
- **Solvent Addition:** Transfer the homogenized sample to a 50 mL centrifuge tube. Add 15 mL of an extraction solvent mixture. A common and effective mixture is 2-propanol and n-hexane. Ratios can vary, with both 1:2 (v/v) and 2:1 (v/v) being reported as effective.
- **Extraction:** Tightly cap the tube and shake vigorously for 10 minutes. This can be supplemented with vortex mixing to ensure thorough extraction.

- **Phase Separation:** Centrifuge the mixture at 3,000 - 6,000 rpm for 5-10 minutes to separate the solid debris from the liquid organic phase.
- **Supernatant Collection:** Carefully pipette the upper organic layer (supernatant), which contains the dissolved MK-7, into a clean collection vessel.
- **Concentration:** Evaporate the collected organic solvent to dryness or near dryness. This can be done using a rotary evaporator or under a gentle stream of nitrogen.
- **Final Preparation for Analysis:** Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of a solvent suitable for HPLC analysis (e.g., methanol or the mobile phase). Filter the solution through a 0.45  $\mu\text{m}$  membrane filter into an amber HPLC vial to remove any particulate matter. The sample is now ready for quantification.

## Protocol 2: Extraction of MK-7 from Liquid Fermentation Broth

This protocol is suitable for extracting MK-7 produced in a liquid-state fermentation (LSF) system.

Materials:

- Liquid fermentation broth
- Extraction solvents (e.g., n-Hexane, isopropanol)
- Centrifuge and appropriate tubes
- Shaker incubator
- Separatory funnel (optional)
- Evaporation apparatus (as in Protocol 1)
- 0.45  $\mu\text{m}$  syringe filters

Procedure:

- **Biomass Separation:** Transfer a known volume of the fermentation broth (e.g., 20 mL) to a centrifuge tube and centrifuge at 6,000 rpm for 10 minutes to separate the bacterial biomass from the supernatant.
- **Solvent Addition:** Transfer the supernatant to a clean flask or tube. Add the extraction solvent. For 20 mL of supernatant, 40 mL of an n-hexane:isopropanol mixture can be used.
- **Extraction:** Place the mixture in a shaker incubator at 30°C for 1 hour with agitation (e.g., 160 rpm) to facilitate the transfer of MK-7 into the organic solvent.
- **Phase Separation:** After incubation, allow the phases to separate. This can be aided by brief centrifugation or by using a separatory funnel.
- **Collection and Concentration:** Collect the organic layer and proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 6 and 7).

### Protocol 3: High-Purity MK-7 Preparation (Advanced)

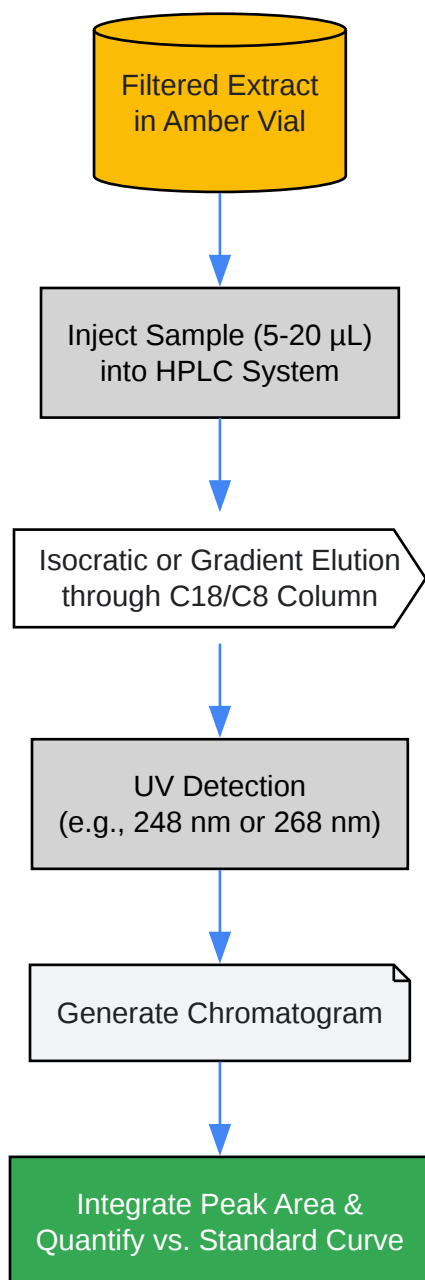
For applications requiring high-purity MK-7, further purification steps are necessary after the initial solvent extraction. This protocol provides an overview of a two-stage extraction followed by purification.

Procedure Overview:

- **Two-Stage Ethanol Extraction:** Instead of a hexane-based mixture, use pure ethanol to perform the extraction directly from the wet cells post-fermentation. Repeating the extraction twice can yield up to 1.47 mg/g of crude MK-7.
- **Macroporous Resin Purification:** The crude ethanol extract is then passed through a macroporous resin column (e.g., HPD722 resin). This step can increase the purification fold significantly while maintaining a high recovery yield (e.g., 97.2%).
- **Crystallization:** The purified extract is further refined by recrystallization from 95% ethanol. This final step can yield MK-7 with a purity exceeding 96%.

### Protocol 4: Quantitative Analysis by HPLC-UV

This protocol describes the quantification of MK-7 in the prepared extracts using HPLC with UV detection.



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Caption: Key steps in the HPLC-UV quantification of **Menaquinone-7**.

Procedure:

- **Standard Curve Preparation:** Prepare a series of MK-7 standards of known concentrations (e.g., 0.1 to 20 µg/mL) in the same solvent used for the sample extract.
- **HPLC System Setup:** Equilibrate the HPLC system with the chosen mobile phase (see Table 2 for examples) until a stable baseline is achieved.
- **Analysis:** Inject the prepared standards and samples onto the HPLC system. Run the analysis according to the parameters established for the method (flow rate, temperature, etc.).
- **Quantification:** Record the retention time and peak area for MK-7 in both the standards and the samples. The retention time should match that of the pure standard.
- **Calculation:** Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation ( $y = mx + c$ ) from this curve to calculate the concentration of MK-7 in the injected samples based on their peak areas. The final concentration in the original food sample should be calculated by accounting for all dilution and concentration factors used during the extraction process.

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